
Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate is a complex organic compound characterized by its unique pentalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a key intermediate through a condensation reaction, followed by cyclization using a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways, metabolic pathways, or gene expression, depending on its specific application and target.
Comparison with Similar Compounds
Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxylate: Unique due to its pentalene structure.
Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxamide: Similar structure but with an amide group instead of an ester.
Ethyl 8-methoxytetrahydro-1H,4H-3a,6a-(epiminomethano)pentalene-7-carboxaldehyde: Similar structure but with an aldehyde group.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
ethyl 9-methoxy-9-azatricyclo[3.3.2.01,5]decane-10-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-3-17-11(15)10-12-6-4-8-13(12,9-5-7-12)14(10)16-2/h10H,3-9H2,1-2H3 |
InChI Key |
AWEFMOMIOFXEHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C23CCCC2(N1OC)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12976836.png)
![6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12976844.png)
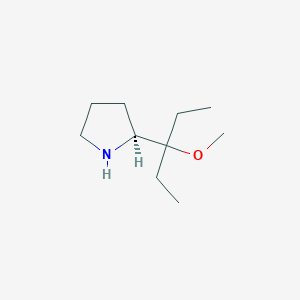
![tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12976855.png)
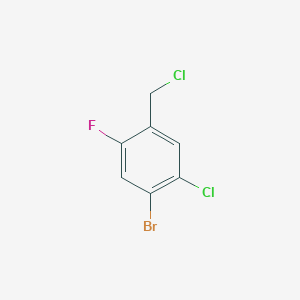

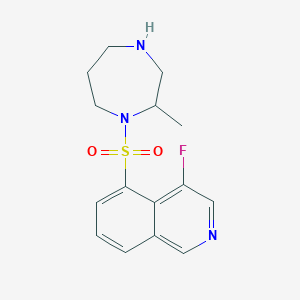


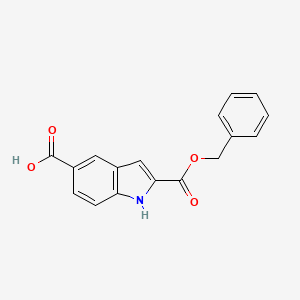
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
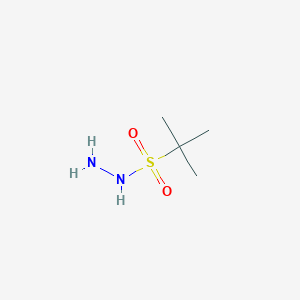
![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)
![6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12976907.png)
